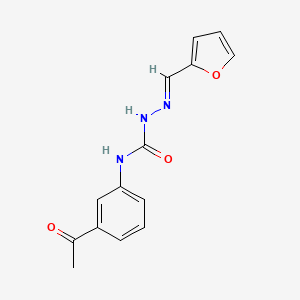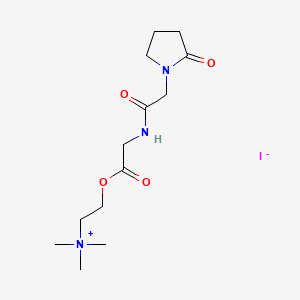
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is a chemical compound with the molecular formula C11H21N2O3I It is known for its unique structure, which includes a pyrrolidinyl group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide typically involves multiple steps. One common method includes the reaction of N,N,N-trimethylethanaminium with 2-oxo-1-pyrrolidinylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, chloride
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, bromide
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloride and bromide counterparts, which may have different chemical and biological properties.
特性
CAS番号 |
132382-15-1 |
|---|---|
分子式 |
C13H24IN3O4 |
分子量 |
413.25 g/mol |
IUPAC名 |
trimethyl-[2-[2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C13H23N3O4.HI/c1-16(2,3)7-8-20-13(19)9-14-11(17)10-15-6-4-5-12(15)18;/h4-10H2,1-3H3;1H |
InChIキー |
ZQOOVOGNOIGVRX-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)CNC(=O)CN1CCCC1=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




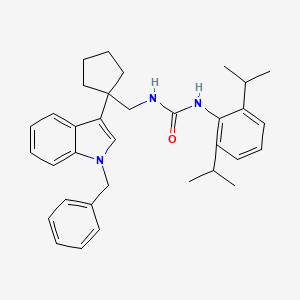


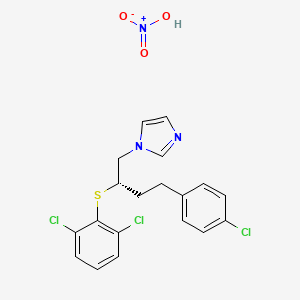
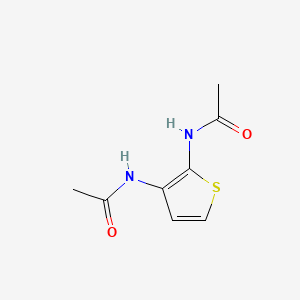
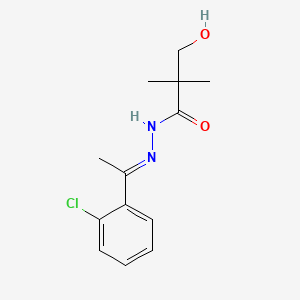

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)



